2'-O-Methylperlatolic acid

Overview

Description

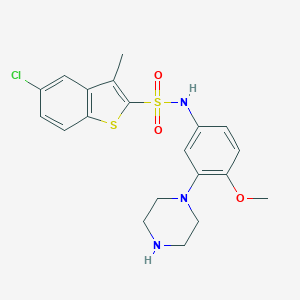

2’-O-Methylperlatolic acid is a polyphenolic compound known for its role as a monoamine oxidase B inhibitor. It is extracted from the lichen Pertusaria parasommerfeltii and has been studied for its potential therapeutic effects, particularly in the regulation of blood glucose levels through the insulin receptor signaling pathway .

Mechanism of Action

Target of Action

The primary target of 2’-O-Methylperlatolic acid (2-O-M) is the Insulin Receptor (InsR) . The InsR plays a crucial role in regulating glucose homeostasis in the body . Additionally, 2-O-M is also known to inhibit Monoamine Oxidase B (MAO-B) .

Mode of Action

2-O-M directly binds to the extracellular domain of the InsR . This binding enhances the function of insulin-induced glucose-lowering effect through activation of the insulin signaling pathway .

Biochemical Pathways

The binding of 2-O-M to the InsR activates the insulin signaling pathway . This activation results in significant stimulation of the glucose uptake capacity of C2C12 myotubes . The insulin signaling pathway involves key proteins such as IR-β, p-IR, AKT, and p-AKT .

Result of Action

The activation of the insulin signaling pathway by 2-O-M has several effects. It significantly prolongs the blood glucose-lowering effect of insulin . It also enhances the phosphorylation of AKT in muscle tissue, which in turn enhances glucose uptake in C2C12 myotubes . Furthermore, 2-O-M significantly increases glucagon secretion and enhances liver gluconeogenesis to prevent hypoglycemia .

Action Environment

The action of 2-O-M is influenced by the physiological environment. For instance, in an animal model of diabetes, 2-O-M was able to exert a glucose-lowering effect . .

Biochemical Analysis

Biochemical Properties

2’-O-Methylperlatolic acid directly binds with the InsR . It functions as an activator of the insulin signaling pathway, regulating glucose hemostasis through the InsR .

Cellular Effects

2’-O-Methylperlatolic acid exerts a glucose-lowering effect in an animal model of diabetes . It significantly enhances the phosphorylation of AKT in muscle tissue, which enhances glucose uptake in C2C12 myotubes .

Molecular Mechanism

2’-O-Methylperlatolic acid binds to the extracellular domain of the InsR . It activates the insulin signaling pathway in vitro and stimulates the glucose uptake capacity of C2C12 myotubes .

Temporal Effects in Laboratory Settings

In mice with streptozotocin-induced diabetes, 2’-O-Methylperlatolic acid significantly prolonged the blood glucose-lowering effect of insulin . It also significantly reduced the secretion of exogenous insulin and reduced the blood glucose concentration in vivo .

Dosage Effects in Animal Models

In animal models, 2’-O-Methylperlatolic acid has shown to enhance the function of insulin-induced glucose-lowering effect through activation of insulin signaling pathway .

Metabolic Pathways

2’-O-Methylperlatolic acid is involved in the insulin signaling pathway . It enhances liver gluconeogenesis to prevent hypoglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylperlatolic acid involves the extraction from lichen species such as Pertusaria tuberculifera. The process typically includes multiple extraction steps using solvents like benzene, followed by hydrolysis with concentrated sulfuric acid. Thin-layer chromatography is then used to isolate and identify the compound .

Industrial Production Methods: Industrial production methods for 2’-O-Methylperlatolic acid are not well-documented, likely due to its specific extraction from natural sources. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylperlatolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Concentrated sulfuric acid is typically used for hydrolysis reactions.

Major Products: The major products formed from the hydrolysis of 2’-O-Methylperlatolic acid include the A-ring unit of planaic acid and other related compounds .

Scientific Research Applications

2’-O-Methylperlatolic acid has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Comparison with Similar Compounds

- Perlatolic acid

- Stenosporic acid

- Confluentic acid

Comparison: 2’-O-Methylperlatolic acid is unique due to its specific extraction from Pertusaria parasommerfeltii and its potent monoamine oxidase B inhibitory activity. While similar compounds like perlatolic acid, stenosporic acid, and confluentic acid also occur in the genus Pertusaria, 2’-O-Methylperlatolic acid stands out for its significant role in enhancing insulin-regulated blood glucose-lowering effects .

Properties

IUPAC Name |

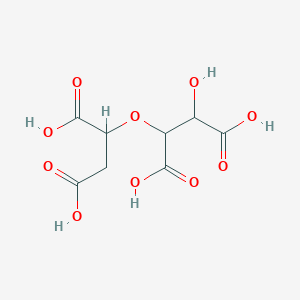

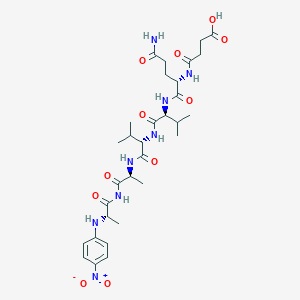

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTCIRYEMDTNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192259 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38968-07-9 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)